Cas no 338967-34-3 (2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide)
2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-DICHLORO[(4-FLUOROPHENYL)SULFONYL]-5-METHOXYANILINO)-N,N-DIMETHYLACETAMIDE
- 2-[N-(2,4-dichloro-5-methoxyphenyl)4-fluorobenzenesulfonamido]-N,N-dimethylacetamide
- 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide
- 2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)-N,N-dimethylacetamide
- Oprea1_574050
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- Inchi: 1S/C17H17Cl2FN2O4S/c1-21(2)17(23)10-22(15-9-16(26-3)14(19)8-13(15)18)27(24,25)12-6-4-11(20)5-7-12/h4-9H,10H2,1-3H3
- InChI Key: VWAJFCMQJRBMOI-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1N(CC(N(C)C)=O)S(C1C=CC(=CC=1)F)(=O)=O)OC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 609
- XLogP3: 3.5
- Topological Polar Surface Area: 75.3
2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669346-1mg |
2-((N-(2,4-dichloro-5-methoxyphenyl)-4-fluorophenyl)sulfonamido)-N,N-dimethylacetamide |
338967-34-3 | 98% | 1mg |
¥ƅưƅ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669346-2mg |
2-((N-(2,4-dichloro-5-methoxyphenyl)-4-fluorophenyl)sulfonamido)-N,N-dimethylacetamide |
338967-34-3 | 98% | 2mg |
¥ȈũƠ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669346-5mg |
2-((N-(2,4-dichloro-5-methoxyphenyl)-4-fluorophenyl)sulfonamido)-N,N-dimethylacetamide |
338967-34-3 | 98% | 5mg |
¥Ȉũź | 2023-07-25 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00917905-1g |
2-[N-(2,4-Dichloro-5-methoxyphenyl)4-fluorobenzenesulfonamido]-N,N-dimethylacetamide |
338967-34-3 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A925656-1g |
2-[N-(2,4-Dichloro-5-methoxyphenyl)4-fluorobenzenesulfonamido]-N,N-dimethylacetamide |
338967-34-3 | 90% | 1g |
$350.0 | 2024-04-15 |
2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide Suppliers
2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide
Introduction to Compound with CAS No. 338967-34-3 and Product Name: 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide
The compound with the CAS number 338967-34-3 and the product name 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including chloro, fluorophenylsulfonyl, and methoxyanilino moieties, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further exploration.
In recent years, the demand for novel compounds with enhanced pharmacological properties has driven extensive research in the synthesis and characterization of complex organic molecules. The structural features of this compound, particularly the 2,4-dichloro substituents and the 4-fluorophenylsulfonyl group, are strategically positioned to influence its biological activity. These features are often exploited in the design of inhibitors targeting specific enzymatic pathways, which is a critical aspect in the development of therapeutic agents.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The N,N-dimethylacetamide moiety not only enhances solubility but also provides a site for further derivatization, allowing chemists to fine-tune its pharmacokinetic and pharmacodynamic profiles. Such flexibility is invaluable in the pursuit of optimizing drug candidates for clinical use. Recent studies have demonstrated that similar structural motifs are effective in modulating the activity of enzymes involved in inflammatory and metabolic disorders.
The fluorine atom in the 4-fluorophenylsulfonyl group is particularly noteworthy, as fluorine substitution can significantly impact the metabolic stability and binding affinity of a molecule. This property has been extensively studied in the context of developing antiviral and anticancer agents. The methoxyanilino group further contributes to the compound's electronic properties, influencing its interaction with biological targets. This combination of features makes it an attractive candidate for further investigation.
Advances in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding affinity and selectivity of this compound against various biological targets. Preliminary simulations suggest that it may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. These findings align with recent publications that highlight the importance of structurally diverse compounds in addressing unmet medical needs.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 2,4-dichloro group followed by sulfonylation with 4-fluorophenylsulfonyl chloride is a critical step that defines its core structure. Subsequent methoxylation and N,N-dimethylation complete the synthesis process. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.
In vitro studies have begun to reveal promising activities of this compound in preliminary assays. Its interaction with biological targets suggests potential therapeutic benefits in areas such as oncology and immunology. For instance, inhibition of specific kinases could lead to novel treatments for cancer by disrupting signaling pathways that promote tumor growth. Similarly, modulation of phosphodiesterase activity may offer relief for patients suffering from inflammatory conditions.
The development of new pharmaceuticals is often hindered by challenges related to bioavailability and adverse effects. However, the structural features of this compound offer opportunities to mitigate these issues through rational drug design. By incorporating elements known to enhance oral bioavailability or reduce toxicity, researchers can improve its clinical potential significantly. Collaborative efforts between synthetic chemists and biologists are essential to translate promising preclinical findings into viable therapeutic options.
As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted interventions. The compound with CAS no. 338967-34-3 exemplifies how innovative molecular design can lead to breakthroughs in medicine. Its complex structure and functional diversity make it a rich scaffold for exploring new therapeutic strategies. Future research will focus on optimizing its synthetic route, evaluating its pharmacological profile comprehensively, and identifying potential clinical applications.
The integration of high-throughput screening technologies with traditional synthetic methodologies has accelerated the discovery pipeline significantly over recent years. This compound serves as a testament to how interdisciplinary approaches can yield novel molecules with therapeutic promise. By combining expertise from organic chemistry, medicinal chemistry, and computational biology, researchers can accelerate the translation of laboratory discoveries into clinical practice.
In conclusion,2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide represents a significant advancement in pharmaceutical chemistry with substantial potential for further development as a therapeutic agent. Its unique structural features position it as a valuable tool for drug discovery efforts aimed at addressing complex diseases such as cancer and inflammatory disorders.
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